molecular formula C14H17NO2 B8620145 2-(4-methylpentyl)isoindole-1,3-dione

2-(4-methylpentyl)isoindole-1,3-dione

Cat. No.: B8620145
M. Wt: 231.29 g/mol
InChI Key: LETPNCYMLNBGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpentyl)isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities and applications in medicinal chemistry. Isoindoline-1,3-dione derivatives are often explored for their potential therapeutic properties, including anticonvulsant, anticancer, and antipsychotic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpentyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method is the condensation reaction between phthalic anhydride and 4-methylpentylamine in a suitable solvent such as toluene under reflux conditions . The reaction proceeds as follows:

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpentyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylpentyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-(4-methylpentyl)isoindole-1,3-dione

InChI

InChI=1S/C14H17NO2/c1-10(2)6-5-9-15-13(16)11-7-3-4-8-12(11)14(15)17/h3-4,7-8,10H,5-6,9H2,1-2H3

InChI Key

LETPNCYMLNBGKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-methylpentane (5.0 g, 0.030 mol) in DMF (20 mL) was added potassium phthalimide (5.9 g, 0.032 mol) in one portion at room temperature. After stirring at room temperature of 1 hr, the mixture was heated at 55° C. for 16 hr. Chloroform (30 mL) was added to the reaction mixture and the resulting mixture was poured into water (100 mL). The aqueous phase was extracted with chloroform and the combined organic phase was washed with 0.25 M NaOH (aq) and water. The organic phase was dried (Na2SO4), filtered and concentrated in vacuo to give 2-(4-methylpentyl)-1H-isoindole-1,3(2H)-dione as a pale yellow oil. (M+H) 232, 2.80 min. (LC/MS method A).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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